Cyclododecaneacetic acid, 1-carboxy-
Description
The study of macrocyclic compounds, those containing large rings of twelve or more atoms, is a continually expanding field in organic chemistry. These structures are of significant interest due to their unique conformational properties and their presence in a variety of biologically active natural products and synthetic molecules. Cyclododecaneacetic acid, 1-carboxy-, as a derivative of cyclododecane (B45066), fits within this important class of molecules. The presence of two carboxylic acid groups on a single carbon of the macrocyclic ring introduces a distinct functionality that could lead to novel applications in polymer science, coordination chemistry, and materials science.
Macrocyclic compounds serve as important precursors in various industrial and pharmaceutical applications. For instance, cyclododecane itself is a key intermediate in the production of Nylon 12, flame retardants, and synthetic lubricants. The introduction of carboxylic acid functional groups onto a macrocyclic scaffold dramatically increases the potential for further chemical modification.
Dicarboxylic acids are versatile building blocks in organic synthesis. longdom.org They can be readily converted into a variety of other functional groups, such as acid chlorides, esters, and amides, making them valuable starting materials for the synthesis of more complex molecules. longdom.org In the context of macrocycles, the presence of two carboxylic acid groups, as in Cyclododecaneacetic acid, 1-carboxy-, offers the potential for the creation of novel polymers, such as polyesters and polyamides, with unique properties conferred by the large, flexible cyclododecane backbone. nova.edu The close proximity of the two acid groups in a geminal arrangement can also lead to interesting reactivity, such as the formation of cyclic anhydrides or other derivatives.
A plausible synthetic route to Cyclododecaneacetic acid, 1-carboxy- can be envisioned through the process of retrosynthetic analysis. journalspress.com This method involves mentally breaking down the target molecule into simpler, commercially available starting materials. fiveable.me
A logical disconnection for Cyclododecaneacetic acid, 1-carboxy- is at the carbon-carbon bond between the cyclododecane ring and the carbon bearing the two carboxyl groups. This disconnection suggests a synthetic strategy based on the alkylation of a malonic ester derivative. The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. wikipedia.orglibretexts.org
The proposed retrosynthetic pathway is as follows:
Target Molecule: Cyclododecaneacetic acid, 1-carboxy-
Disconnection: Cleavage of the bond between the cyclododecyl group and the dicarboxylic acid moiety.
Synthons: This disconnection leads to a cyclododecyl cation synthon and a malonic acid dianion synthon.
Synthetic Equivalents: The synthetic equivalent for the cyclododecyl cation would be a cyclododecyl halide, such as cyclododecyl bromide. The synthetic equivalent for the malonic acid dianion is diethyl malonate, a common and inexpensive starting material.
The forward synthesis would, therefore, involve the reaction of diethyl malonate with a strong base, such as sodium ethoxide, to generate the enolate, which would then act as a nucleophile to displace the bromide from cyclododecyl bromide. masterorganicchemistry.com Subsequent hydrolysis of the resulting diethyl cyclododecylmalonate under acidic or basic conditions would yield the target molecule, Cyclododecaneacetic acid, 1-carboxy-.
While specific research on Cyclododecaneacetic acid, 1-carboxy- is not widely documented, its structure suggests several potential areas of academic and industrial interest. The combination of a large, hydrophobic cyclododecane ring and a polar, functional geminal dicarboxylic acid group could lead to molecules with interesting amphiphilic properties, potentially finding use as surfactants or in the formation of self-assembling monolayers.
Furthermore, the dicarboxylic acid functionality provides a handle for the incorporation of this macrocyclic unit into larger polymeric structures. The resulting polymers could exhibit unique thermal and mechanical properties due to the presence of the bulky cyclododecane rings along the polymer chain. These materials could be investigated for applications in high-performance plastics, coatings, and adhesives.
In the field of coordination chemistry, the geminal dicarboxylic acid group could act as a chelating ligand for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties. The conformational flexibility of the cyclododecane ring could also influence the geometry and properties of the resulting metal complexes.
Data Tables
Table 1: Hypothetical Physicochemical Properties of Cyclododecaneacetic Acid, 1-Carboxy-
| Property | Predicted Value |
| Molecular Formula | C₁₅H₂₆O₄ |
| Molecular Weight | 286.36 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 120-125 °C (estimated) |
| Solubility | Soluble in polar organic solvents, sparingly soluble in water |
Table 2: Proposed Retrosynthetic Analysis Summary
| Step | Description | Starting Materials |
| 1 | Target Molecule Identification | Cyclododecaneacetic acid, 1-carboxy- |
| 2 | Key Disconnection | C-C bond between ring and diacid carbon |
| 3 | Identification of Synthons | Cyclododecyl cation and malonic acid dianion |
| 4 | Selection of Synthetic Equivalents | Cyclododecyl bromide and Diethyl malonate |
Structure
2D Structure
3D Structure
Properties
CAS No. |
184866-85-1 |
|---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
1-(carboxymethyl)cyclododecane-1-carboxylic acid |
InChI |
InChI=1S/C15H26O4/c16-13(17)12-15(14(18)19)10-8-6-4-2-1-3-5-7-9-11-15/h1-12H2,(H,16,17)(H,18,19) |
InChI Key |
SSUOHVXRIJKSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Precision Synthesis Strategies for Cyclododecaneacetic Acid, 1 Carboxy
Elaboration of Cyclododecaneacetic Acid, 1-Carboxy- from Precursor Scaffolds
The construction of the Cyclododecaneacetic acid, 1-carboxy- framework, which features a geminal diacid moiety on a large carbocyclic ring, necessitates multi-step synthetic sequences starting from more readily available precursors, primarily cyclododecanone (B146445). The core challenge lies in the introduction of two carboxyl functionalities at the same carbon atom adjacent to the cyclododecyl ring.
A common precursor for the synthesis of dicarboxylic acids is the corresponding cyclic ketone. researchgate.netbibliotekanauki.pl For instance, cyclododecanone can be oxidized to produce 1,12-dodecanedioic acid with high selectivity. researchgate.net While this provides a route to a dicarboxylic acid, it does not create the desired geminal diacid structure of Cyclododecaneacetic acid, 1-carboxy-.
A plausible synthetic route initiates with the α-alkylation of a malonic ester derivative with a suitable cyclododecyl electrophile, or conversely, the reaction of cyclododecanone with a malonate equivalent. The malonic ester synthesis is a classic method for preparing carboxylic acids. masterorganicchemistry.comopenochem.org This approach would involve the deprotonation of a malonic ester to form an enolate, followed by alkylation. Subsequent hydrolysis and decarboxylation would typically yield a monocarboxylic acid. To obtain the target geminal dicarboxylic acid, the decarboxylation step must be avoided, which requires careful selection of the malonic acid derivative and reaction conditions to ensure the stability of the diacid product.
Stereocontrolled Synthetic Pathways
Achieving stereocontrol in the synthesis of molecules with quaternary carbon centers is a significant challenge. nih.govrsc.org While Cyclododecaneacetic acid, 1-carboxy- itself is achiral, the principles of stereocontrolled synthesis are crucial when considering the synthesis of its substituted or chiral derivatives. The development of catalytic enantioselective reactions for the construction of quaternary stereocenters has been a major focus in organic synthesis. nih.govrsc.org
For the synthesis of chiral analogs of Cyclododecaneacetic acid, 1-carboxy-, strategies involving chiral auxiliaries or asymmetric catalysis would be necessary. For instance, the use of chiral catalysts in the alkylation of a prochiral enolate derived from a cyclododecanone precursor could establish a stereogenic quaternary center. Although not directly applicable to the parent achiral molecule, these advanced methods highlight the potential for creating stereochemically complex derivatives.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient route to complex molecules. nih.govorganic-chemistry.org While specific MCRs for the direct synthesis of Cyclododecaneacetic acid, 1-carboxy- are not prominently described in the literature, the principles of MCRs can be applied to construct the key structural motifs.
For example, a Passerini or Ugi reaction could potentially be adapted to build a precursor containing the necessary functionality. nih.gov These reactions are powerful tools for creating molecular diversity and complexity in a convergent manner. However, designing an MCR that directly yields a geminal dicarboxylic acid on a cyclododecane (B45066) scaffold would be a novel and challenging synthetic endeavor.
Organocatalytic and Metal-Catalyzed Methodologies
Both organocatalysis and metal catalysis play pivotal roles in modern synthetic organic chemistry, offering mild and selective methods for bond formation.
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. semanticscholar.org Organocatalytic approaches could be envisioned for the enantioselective functionalization of cyclododecanone to introduce the acetic acid moiety. For instance, an organocatalytic α-alkylation of a carboxylic acid derivative could be a potential strategy. semanticscholar.org
Metal-Catalysis: Transition metal-catalyzed reactions are indispensable for the formation of carbon-carbon bonds. nih.govresearchgate.net A metal-catalyzed carboxylation of a suitable cyclododecyl precursor could be a viable route. For example, a palladium- or nickel-catalyzed carboxylation of an α-halo cyclododecaneacetic acid ester could introduce the second carboxyl group. researchgate.net The challenge would lie in achieving double carboxylation at the same carbon atom.
The oxidation of cyclic ketones to dicarboxylic acids can be catalyzed by transition metal salts, such as those of manganese(II). researchgate.netbibliotekanauki.pl This method has been shown to be effective for the synthesis of 1,12-dodecanedioic acid from cyclododecanone with a selectivity of up to 76%. researchgate.net However, this approach cleaves the ring and does not produce the target geminal diacid.
Optimization of Reaction Conditions and Yield for Scalable Synthesis
The transition from a laboratory-scale synthesis to a scalable industrial process requires meticulous optimization of reaction conditions to maximize yield, minimize waste, and ensure economic viability. nih.govrsc.orgnih.gov
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent can profoundly influence the rate, yield, and selectivity of a chemical reaction. In the synthesis of dicarboxylic acids, solvent polarity can play a crucial role. For the base-catalyzed oxidative cleavage of cyclic ketones to dicarboxylic acids, the use of specific polar solvents is essential for the reaction to proceed. google.com For example, the oxidation of cyclododecanone to dodecanedioic acid has been successfully carried out in hexamethylphosphoramide. google.com
In the decarboxylation of malonic acid, the rate of the reaction is influenced by the basicity, polarity, and molar volume of the solvent. researchgate.net This is a critical consideration when designing a synthesis of a geminal dicarboxylic acid via a malonic ester route, where decarboxylation is an undesired side reaction. The reaction of enamines of cyclododecanone with dimethyl acetylenedicarboxylate (B1228247) yields different products depending on whether an apolar or a polar solvent is used, highlighting the dramatic effect a solvent can have on the reaction pathway. researchgate.net
Table 1: Solvent Effects on a Hypothetical Malonic Ester Alkylation for the Synthesis of a Cyclododecane Geminal Di-ester
| Solvent | Dielectric Constant | Predominant Reaction Pathway | Yield of Di-ester (%) |
| Toluene | 2.4 | Alkylation | Moderate |
| Tetrahydrofuran (B95107) (THF) | 7.6 | Alkylation with some side products | Good |
| Dimethylformamide (DMF) | 36.7 | Potential for increased side reactions | Variable |
| Hexamethylphosphoramide (HMPA) | 30.0 | Favorable for enolate alkylation | High |
This table is illustrative and based on general principles of solvent effects on enolate alkylation reactions.
Temperature and Pressure Influence on Reaction Kinetics and Thermodynamics
Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of a reaction. dalalinstitute.comnsf.gov For many synthetic transformations, an increase in temperature can increase the reaction rate but may also lead to the formation of undesired byproducts.
In the oxidation of cyclic ketones to dicarboxylic acids, the reaction is typically conducted at elevated temperatures (70-100°C) and under pressure (0.1 or 0.4 MPa) to achieve good conversion within a reasonable timeframe. researchgate.netbibliotekanauki.pl However, higher temperatures can also promote side reactions that lead to shorter-chain acids. bibliotekanauki.pl The optimal temperature is a balance between achieving a high reaction rate and maintaining high selectivity for the desired product.
The influence of pressure is also significant, particularly in reactions involving gases. For instance, in the oxidation of cyclic ketones with air or oxygen, increasing the pressure can enhance the concentration of the oxidizing agent in the reaction mixture, thereby increasing the reaction rate. bibliotekanauki.pl
Table 2: Hypothetical Influence of Temperature and Pressure on the Yield of Cyclododecaneacetic acid, 1-carboxy- via a Carboxylation Reaction
| Temperature (°C) | Pressure (atm) | Reaction Rate | Yield of Diacid (%) |
| 80 | 1 | Slow | Low |
| 100 | 1 | Moderate | Moderate |
| 100 | 10 | Fast | High |
| 120 | 10 | Very Fast | Decreased (due to decomposition) |
This table is a hypothetical representation of the general effects of temperature and pressure on a carboxylation reaction.
By carefully controlling these reaction parameters, synthetic chemists can navigate the complex energy landscapes of chemical reactions to favor the formation of the desired product, Cyclododecaneacetic acid, 1-carboxy-, in high yield and purity, paving the way for its potential applications in various fields.
Catalyst Design and Ligand Optimization for Enhanced Performance
While the classical malonic ester synthesis pathway for Cyclododecaneacetic acid, 1-carboxy- may not be explicitly catalytic in its main bond-forming steps, modern organometallic catalysis offers avenues for alternative and potentially more efficient syntheses, particularly through direct carboxylation reactions. The design of sophisticated catalysts and the optimization of their ligand spheres are paramount for achieving high selectivity and reactivity in such transformations. Palladium- and rhodium-based catalysts are at the forefront of carbonylation and carboxylation chemistry. thieme-connect.comresearchgate.netacs.org
For a hypothetical direct dicarboxylation of a cyclododecene (B75492) precursor, a palladium catalyst would be a primary candidate. The catalytic cycle would likely involve the oxidative addition of a palladium(0) species to a cyclododecene derivative, followed by the sequential insertion of two molecules of carbon monoxide and subsequent reductive elimination to form the diacid product. The choice of ligand is critical in this process to modulate the electronic and steric properties of the palladium center, thereby influencing the efficiency of each catalytic step.
Ligand Optimization:
The performance of palladium catalysts in carbonylation reactions is highly dependent on the nature of the ancillary ligands. nih.govacs.org For the synthesis of Cyclododecaneacetic acid, 1-carboxy-, bulky and electron-rich phosphine (B1218219) ligands are often preferred. These ligands can enhance the stability of the catalytic species and promote the desired reductive elimination step.
Below is a table summarizing the hypothetical effect of different phosphine ligands on the palladium-catalyzed dicarboxylation of a cyclododecene precursor:
| Ligand | Catalyst System | Solvent | Temperature (°C) | Pressure (atm CO) | Yield (%) | Selectivity (%) |
| Triphenylphosphine | Pd(OAc)₂ | Toluene | 100 | 50 | 45 | 80 |
| Tri(tert-butyl)phosphine | Pd₂(dba)₃ | Dioxane | 120 | 60 | 75 | 92 |
| Xantphos | PdCl₂(CH₃CN)₂ | THF | 110 | 55 | 82 | 95 |
| DavePhos | Pd(dba)₂ | Mesitylene | 130 | 65 | 88 | 97 |
This data is hypothetical and for illustrative purposes.
Rhodium-based catalysts also present a viable option, particularly for hydrocarboxylation reactions. The optimization of rhodium catalysts often involves the use of bidentate phosphine ligands to create a stable and selective catalytic environment.
Advanced Purification and Isolation Techniques for High Purity
Achieving high purity of Cyclododecaneacetic acid, 1-carboxy- is crucial for its subsequent applications. The presence of unreacted starting materials, byproducts, and catalyst residues can significantly impact the material's properties. A multi-step purification strategy combining preparative chromatography and recrystallization is often employed to obtain the compound in a highly purified form.
Preparative Chromatography:
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of complex mixtures. researchgate.net For a polar compound like Cyclododecaneacetic acid, 1-carboxy-, reversed-phase HPLC is a suitable method. A non-polar stationary phase, such as C18-functionalized silica (B1680970), is used in conjunction with a polar mobile phase.
A typical preparative HPLC method for the purification of Cyclododecaneacetic acid, 1-carboxy- would involve the following parameters:
| Parameter | Value |
| Column | C18, 10 µm, 250 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 40 minutes |
| Flow Rate | 80 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 5 mL (of a concentrated solution) |
This data is hypothetical and for illustrative purposes.
Recrystallization:
Recrystallization is a fundamental technique for the final purification of solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at elevated temperatures. For dicarboxylic acids, polar protic solvents or solvent mixtures are often effective. rochester.eduresearchgate.net
A systematic approach to solvent screening for the recrystallization of Cyclododecaneacetic acid, 1-carboxy- would involve testing a range of solvents with varying polarities.
Below is a table summarizing the hypothetical solubility and crystal morphology of Cyclododecaneacetic acid, 1-carboxy- in various solvents:
| Solvent | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) | Crystal Morphology |
| Water | 0.1 | 2.5 | Fine Needles |
| Ethanol | 1.5 | 15.0 | Prisms |
| Acetone | 2.0 | 20.0 | Plates |
| Ethyl Acetate (B1210297)/Hexane (B92381) (1:1) | 0.5 | 8.0 | Rhombic Crystals |
| Toluene | 0.2 | 3.0 | Needles |
This data is hypothetical and for illustrative purposes.
Based on this hypothetical data, a mixture of ethyl acetate and hexane would be a promising solvent system for recrystallization, offering a good solubility differential and yielding well-defined rhombic crystals, which are generally indicative of high purity. The process would involve dissolving the crude product in a minimal amount of hot ethyl acetate, followed by the slow addition of hexane until turbidity is observed. Cooling the solution slowly would then induce the crystallization of pure Cyclododecaneacetic acid, 1-carboxy-.
Tailored Functionalization of Cyclododecaneacetic Acid, 1 Carboxy Through Chemical Transformations
Derivatization for Enhanced Chemical Reactivity and Selectivity
The derivatization of Cyclododecaneacetic acid, 1-carboxy- is a key strategy to enhance its chemical reactivity and to achieve selectivity in subsequent reactions. By converting the carboxylic acid groups into other functional moieties, it is possible to fine-tune the molecule's electronic and steric properties, thereby directing the course of further chemical modifications.
Esterification of Cyclododecaneacetic acid, 1-carboxy- can be achieved through various methods to yield mono- and di-ester analogues. These reactions are fundamental in protecting the carboxylic acid groups or in modifying the compound's solubility and reactivity.
One of the most common methods for esterification is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.comchemguide.co.uk The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester by removing the water produced. youtube.comaip.org For a sterically hindered dicarboxylic acid like Cyclododecaneacetic acid, 1-carboxy-, the choice of alcohol and reaction conditions is crucial to achieve good yields.
Alternatively, the use of alkylating agents such as alkyl halides in the presence of a base can lead to the formation of esters. This method can sometimes offer milder reaction conditions compared to acid-catalyzed esterification. The reactivity of the dicarboxylic acid can be enhanced by converting it to its carboxylate salt form.
The synthesis of diesters from dicarboxylic acids and various alcohols can also be catalyzed by metal-exchanged montmorillonite (B579905) clays, offering a heterogeneous catalytic system that can be easily separated from the reaction mixture. researchgate.net
Table 1: Illustrative Esterification Reactions of Cyclododecaneacetic acid, 1-carboxy-
| Entry | Alcohol | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | Dimethyl cyclododecane-1,1-diyl)diacetate | 85-95 |
| 2 | Ethanol | HCl (gas) | Ethanol | Reflux | Diethyl cyclododecane-1,1-diyl)diacetate | 80-90 |
| 3 | Benzyl (B1604629) alcohol | p-Toluenesulfonic acid | Toluene | Reflux (Dean-Stark) | Dibenzyl cyclododecane-1,1-diyl)diacetate | 75-85 |
| 4 | tert-Butanol | Dicyclohexylcarbodiimide (B1669883) (DCC), 4-DMAP | Dichloromethane | Room Temp | Di-tert-butyl cyclododecane-1,1-diyl)diacetate | 70-80 |
Note: The yields are hypothetical and based on typical Fischer esterification and DCC coupling reactions for dicarboxylic acids.
The conversion of Cyclododecaneacetic acid, 1-carboxy- into its corresponding amide analogues introduces nitrogen-containing functionalities, which can significantly alter the compound's biological and material properties. Amidation can be achieved through several synthetic routes.
A direct approach involves the condensation of the dicarboxylic acid with an amine at high temperatures, though this method can be harsh and may not be suitable for sensitive substrates. mdpi.com A more common and milder approach is the activation of the carboxylic acid groups prior to reaction with an amine. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the dicarboxylic acid into the more reactive diacyl chloride, which readily reacts with amines to form diamides. rsc.org
Peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are also highly effective for promoting amide bond formation under mild conditions. thermofisher.comyoutube.com These reagents activate the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. The use of a heterogeneous Lewis acid catalyst like Nb₂O₅ has also been reported for the direct synthesis of diamides from dicarboxylic acids and amines, offering a reusable and environmentally friendly option. nih.govacs.org
Table 2: Synthesis of Amide Analogues from Cyclododecaneacetic acid, 1-carboxy-
| Entry | Amine | Coupling Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Ammonia | SOCl₂, then NH₃ | Toluene, then aq. NH₃ | 0 to RT | 2,2'-(Cyclododecane-1,1-diyl)diacetamide | 80-90 |
| 2 | Aniline | DCC, HOBt | Dichloromethane | 0 to RT | N,N'-Diphenyl-2,2'-(cyclododecane-1,1-diyl)diacetamide | 75-85 |
| 3 | Benzylamine | EDAC, HOBt | Dimethylformamide | 0 to RT | N,N'-Dibenzyl-2,2'-(cyclododecane-1,1-diyl)diacetamide | 80-90 |
| 4 | Piperidine | Nb₂O₅ | o-Xylene | 135 | 1,1'-(Cyclododecane-1,1-diylbis(acetyl))dipiperidine | 70-80 |
Note: The yields are hypothetical and based on common amidation procedures for dicarboxylic acids.
The conversion of Cyclododecaneacetic acid, 1-carboxy- into more reactive derivatives such as anhydrides and acid halides is a crucial step for many subsequent transformations. Acid halides, in particular, are highly versatile intermediates in organic synthesis. libretexts.orglibretexts.org
Acid dihalides can be synthesized by treating the dicarboxylic acid with reagents like thionyl chloride (SOCl₂) for the dichloride or phosphorus tribromide (PBr₃) for the dibromide. libretexts.orgchadsprep.com These reactions typically proceed under reflux conditions. Phosgene has also been used for the synthesis of dicarboxylic acid chlorides, although it is a highly toxic reagent. google.com
Due to the gem-dicarboxylic acid nature of Cyclododecaneacetic acid, 1-carboxy-, intramolecular cyclization to form a cyclic anhydride (B1165640) upon heating is sterically challenging and would result in a highly strained four-membered ring. However, intermolecular dehydration to form a linear polymeric anhydride or reaction with an acylating agent could be possible. A more common approach to anhydride formation from dicarboxylic acids involves dehydration using a strong dehydrating agent such as phosphorus pentoxide or acetic anhydride. acs.orglibretexts.org An efficient synthesis of cyclic anhydrides from dicarboxylic acids has also been reported using a catalyst prepared from MgCl₂ and dialkyl dicarbonates under mild conditions, though this is typically for the formation of 5- or 6-membered rings. acs.orgacs.orgresearchgate.net
Table 3: Synthesis of Acid Halide and Anhydride Derivatives
| Entry | Reagent | Solvent | Temperature (°C) | Product |
| 1 | Thionyl chloride (SOCl₂) | Toluene | Reflux | (Cyclododecane-1,1-diyl)diacetyl dichloride |
| 2 | Oxalyl chloride | Dichloromethane | Room Temp | (Cyclododecane-1,1-diyl)diacetyl dichloride |
| 3 | Phosphorus tribromide (PBr₃) | Neat | Reflux | (Cyclododecane-1,1-diyl)diacetyl dibromide |
| 4 | Acetic Anhydride | Neat | Reflux | Poly(cyclododecaneacetic anhydride) |
Note: The formation of a monomeric cyclic anhydride is unlikely due to ring strain.
The reduction of the carboxylic acid groups of Cyclododecaneacetic acid, 1-carboxy- can lead to the formation of diols or dialdehydes, which are valuable synthetic intermediates. The choice of reducing agent is critical to control the extent of the reduction.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both carboxylic acid groups to the corresponding primary alcohols, yielding (cyclododecane-1,1-diyl)diethanol. chemguide.co.uklibretexts.org This reaction is typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. savemyexams.com
The partial reduction of carboxylic acids to aldehydes is more challenging as aldehydes are more easily reduced than the starting carboxylic acid. savemyexams.com However, this transformation can be achieved indirectly by first converting the dicarboxylic acid to a more reactive derivative, such as a diacyl chloride or a diester. These derivatives can then be reduced to the dialdehyde (B1249045) using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H), at low temperatures. libretexts.orgchemistrysteps.com
Table 4: Reductive Transformations of Cyclododecaneacetic acid, 1-carboxy- Derivatives
| Entry | Starting Material | Reducing Agent | Solvent | Temperature (°C) | Product |
| 1 | Dicarboxylic acid | 1. LiAlH₄ 2. H₃O⁺ | THF | 0 to Reflux | 2,2'-(Cyclododecane-1,1-diyl)di(ethan-1-ol) |
| 2 | Diacetyl dichloride | LiAlH(OtBu)₃ | THF | -78 | (Cyclododecane-1,1-diyl)diacetaldehyde |
| 3 | Dimethyl diester | DIBAL-H | Toluene | -78 | (Cyclododecane-1,1-diyl)diacetaldehyde |
Note: The reduction to the dialdehyde requires the prior conversion of the dicarboxylic acid to a more reactive derivative.
The geminal dicarboxylic acid moiety of Cyclododecaneacetic acid, 1-carboxy- provides a unique opportunity for the synthesis of heterocyclic compounds. While direct intramolecular cyclization to simple rings is often difficult, reactions with difunctional reagents can lead to the formation of various heterocyclic systems.
For example, reaction with a diamine could potentially lead to the formation of a cyclic diimide, although the formation of a seven-membered ring in this case would depend on the reaction conditions and the nature of the diamine. The synthesis of cyclic imides from dicarboxylic acids and amines has been achieved using catalysts like Nb₂O₅. researchgate.net
Reaction with a diol could similarly lead to the formation of a cyclic diester (a lactone). The success of these cyclization reactions is highly dependent on thermodynamic and kinetic factors, with the formation of five- and six-membered rings being generally favored.
Furthermore, the dicarboxylic acid can serve as a building block in multi-component reactions to construct more complex heterocyclic frameworks. The specific reaction pathways and the resulting heterocyclic structures would depend on the chosen coreactants and catalysts.
Investigation of Mechanistic Aspects of Transformations
The mechanisms of the aforementioned transformations of Cyclododecaneacetic acid, 1-carboxy- generally follow well-established principles of organic chemistry.
Esterification (Fischer-Speier): The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the protonated ester. Deprotonation yields the final ester product. youtube.com
Amidation (via Acyl Chloride): The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic amine. This leads to the formation of a tetrahedral intermediate, which then collapses with the expulsion of the chloride leaving group to form a protonated amide. Deprotonation by a base (often a second equivalent of the amine) gives the final amide. libretexts.org
Acid Halide Formation (with SOCl₂): The carboxylic acid reacts with thionyl chloride to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an SNi (substitution nucleophilic internal) or SN2 mechanism, leading to the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases. libretexts.org
Reduction (with LiAlH₄): The reaction involves the transfer of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the carboxylic acid. The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and a hydride ion. Subsequent hydride transfers and coordination with the aluminum species lead to the reduction of the carbonyl group to a methylene (B1212753) group, ultimately forming the primary alcohol after an acidic workup. libretexts.org
Understanding these mechanisms is crucial for optimizing reaction conditions, predicting potential side products, and designing novel synthetic routes for the tailored functionalization of Cyclododecaneacetic acid, 1-carboxy-.
Nucleophilic Acyl Substitution Kinetics and Thermodynamics
Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, and for a dicarboxylic acid like Cyclododecaneacetic acid, 1-carboxy-, the interplay between the two carboxyl groups introduces additional complexity. The reactivity of the carbonyl carbon in a carboxylic acid is influenced by the nature of the substituent and the reaction conditions. pressbooks.pub
The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. vanderbilt.edu The nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the leaving group is expelled to regenerate the carbonyl double bond. vanderbilt.edu
The rate of this reaction is influenced by several factors:
Electrophilicity of the Carbonyl Carbon: The presence of electron-withdrawing groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In Cyclododecaneacetic acid, 1-carboxy-, the two carboxylic acid groups can influence each other's reactivity through inductive effects. The acidity of one carboxyl group is expected to be enhanced by the inductive effect of the other. libretexts.org
Nucleophilicity of the Attacking Species: Stronger nucleophiles will react more rapidly with the carbonyl group.
Thermodynamics of these reactions are governed by the relative stability of the reactants and products. A key consideration for dicarboxylic acids is the potential for intramolecular reactions, especially if five- or six-membered rings can be formed. maxbrainchemistry.com Given the structure of Cyclododecaneacetic acid, 1-carboxy- (with a cyclododecane (B45066) ring), the formation of small, strained cyclic anhydrides is unlikely. The two carboxyl groups are separated by the bulky cyclododecane ring, suggesting they will likely behave relatively independently in many reactions. libretexts.org
The thermodynamics of dicarboxylic acid reactions, such as esterification or amidation, are influenced by the equilibrium between reactants and products. For instance, in esterification, the removal of water can drive the reaction to completion.
Below is a hypothetical data table illustrating the relative rates of esterification for Cyclododecaneacetic acid, 1-carboxy- under different acidic conditions, assuming the reaction follows general principles of acid catalysis.
| Catalyst | Concentration (M) | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| H₂SO₄ | 0.1 | 25 | 1.2 x 10⁻⁴ |
| H₂SO₄ | 0.1 | 50 | 4.5 x 10⁻⁴ |
| HCl | 0.1 | 25 | 1.1 x 10⁻⁴ |
| p-TsOH | 0.1 | 25 | 9.8 x 10⁻⁵ |
Interactive Data Table: The table above shows that an increase in temperature significantly increases the rate constant, as expected for most chemical reactions. The choice of acid catalyst also has a modest effect on the reaction rate.
Transition State Analysis in Reaction Pathways
Understanding the transition state is crucial for predicting reaction outcomes and designing catalysts. For nucleophilic acyl substitution on Cyclododecaneacetic acid, 1-carboxy-, the transition state of the rate-determining step, typically the formation of the tetrahedral intermediate, is of primary interest. vanderbilt.edu
The geometry of the transition state will resemble the tetrahedral intermediate. The carbonyl carbon re-hybridizes from sp² to sp³, and the bond angles change accordingly. The stability of this transition state is influenced by steric and electronic factors. The bulky cyclododecane ring in Cyclododecaneacetic acid, 1-carboxy- could sterically hinder the approach of a nucleophile, potentially slowing down the reaction compared to a linear dicarboxylic acid.
Computational chemistry methods can be employed to model the transition state structures for various reactions of dicarboxylic acids. These models can provide insights into the activation energy and the geometric parameters of the transition state. For instance, in the formation of a cyclic anhydride from a dicarboxylic acid, the transition state involves the nucleophilic attack of one carboxyl group on the other, forming a cyclic structure. youtube.com While direct cyclization for Cyclododecaneacetic acid, 1-carboxy- to a simple anhydride is sterically improbable, understanding transition states for intermolecular reactions is still vital.
Kinetic Isotope Effects (KIE) Studies
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. libretexts.org By replacing an atom at or near the reaction center with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), changes in the vibrational frequencies of bonds can affect the activation energy and thus the reaction rate. princeton.edu
For reactions involving Cyclododecaneacetic acid, 1-carboxy-, several types of KIE studies could be informative:
Primary KIE: If a bond to the isotopically labeled atom is broken in the rate-determining step, a significant primary KIE is expected. For example, in the decarboxylation of a β-keto acid derivative of Cyclododecaneacetic acid, 1-carboxy-, replacing the carboxylic proton with deuterium (B1214612) would likely show a primary KIE if that proton transfer is part of the rate-limiting step. nih.gov
Secondary KIE: If the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center, a smaller secondary KIE may be observed. libretexts.org For instance, deuterating the α-carbon of one of the carboxyl groups in Cyclododecaneacetic acid, 1-carboxy- could reveal changes in hybridization at the carbonyl carbon during the transition state of a nucleophilic acyl substitution reaction. osti.gov
A hypothetical study on the acid-catalyzed esterification of Cyclododecaneacetic acid, 1-carboxy- could yield the following KIE data:
| Isotopic Substitution | Reaction | kH/kD | Interpretation |
| C(=O)OH vs C(=O)OD | Esterification | 1.2 | Indicates involvement of the carboxylic proton in the rate-determining step, likely proton transfer. |
| α-H vs α-D | Enolization | 4.5 | Suggests C-H bond breaking in the rate-determining step of enolization. |
Interactive Data Table: This table illustrates how different KIE values can provide mechanistic insights. A kH/kD value greater than 1 is a "normal" KIE, indicating that the bond to the lighter isotope is broken more easily.
Development of Novel Protecting Group Strategies for Carboxylic Acid Functionalities
The presence of two carboxylic acid groups in Cyclododecaneacetic acid, 1-carboxy- necessitates the use of protecting groups to achieve selective functionalization of one group over the other. A successful protecting group must be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting other parts of the molecule. uchicago.edu
Several strategies can be employed for the protection of carboxylic acids:
Ester Formation: This is the most common method for protecting carboxylic acids. oup.com Different esters offer varying degrees of stability. fiveable.me
Methyl esters: Simple to form but require relatively harsh conditions (saponification) for removal. fiveable.me
tert-Butyl esters: Stable to bases but are cleaved under acidic conditions. fiveable.me
Benzyl esters: Can be removed by hydrogenolysis, which is a mild method. fiveable.me
Oxazolines: These can protect the carboxylic acid functionality and are stable to a range of nucleophiles and bases. oup.com
Silyl Esters: Offer mild protection and can be cleaved under specific fluoride-mediated conditions. nih.gov
Orthogonal Protection: A key strategy for dicarboxylic acids is orthogonal protection, where two different protecting groups are used that can be removed under distinct conditions. fiveable.me For Cyclododecaneacetic acid, 1-carboxy-, one could envision protecting one carboxyl group as a benzyl ester and the other as a tert-butyl ester. The benzyl group could be removed by hydrogenolysis to free up one carboxylic acid for further reaction, while the tert-butyl group remains intact. Subsequent treatment with acid would then deprotect the second carboxylic acid.
A summary of potential protecting group strategies for Cyclododecaneacetic acid, 1-carboxy- is presented below:
| Protecting Group | Introduction Reagent | Removal Conditions | Stability |
| Benzyl Ester | Benzyl alcohol, DCC | H₂, Pd/C | Stable to acid and base |
| tert-Butyl Ester | Isobutylene, acid catalyst | Trifluoroacetic acid (TFA) | Stable to base |
| Silyl Ester (e.g., TBDMS) | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) | Labile to acid and base |
| Oxazoline | 2-Amino-2-methyl-1-propanol | Acid hydrolysis | Stable to Grignard reagents and organolithiums |
Interactive Data Table: This table provides a quick reference for selecting an appropriate protecting group based on the required stability and deprotection conditions for a synthetic route involving Cyclododecaneacetic acid, 1-carboxy-.
Advanced Spectroscopic Characterization and Computational Insights into Cyclododecaneacetic Acid, 1 Carboxy
Elucidation of Molecular Structure through Advanced Spectroscopic Methods
The determination of the precise molecular structure of 1,1-cyclododecanedicarboxylic acid would rely on a combination of advanced spectroscopic techniques, each providing unique insights into its atomic arrangement and chemical environment.
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy is a cornerstone for elucidating the solution-state structure of organic molecules. For 1,1-cyclododecanedicarboxylic acid, a detailed NMR analysis would be expected to reveal the chemical environment of each proton and carbon atom.
Due to the symmetry of the molecule, the 1H NMR spectrum would likely show complex, overlapping multiplets for the methylene (B1212753) protons of the cyclododecane (B45066) ring. The large number of chemically similar protons on the twelve-membered ring would necessitate the use of high-field instrumentation to achieve adequate signal dispersion. The acidic protons of the two carboxyl groups would be expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, the exact position being dependent on the solvent and concentration.
13C NMR spectroscopy would provide information on the carbon skeleton. A key signal would be that of the quaternary carbon atom to which both carboxyl groups are attached. The carbonyl carbons of the carboxylic acid groups would resonate at a characteristic downfield position, generally between 170 and 185 ppm. The methylene carbons of the cyclododecane ring would appear in the aliphatic region of the spectrum.
To resolve the complex proton signals and definitively assign both proton and carbon resonances, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments would allow for the mapping of proton-proton and proton-carbon connectivities, thereby confirming the cyclic structure and the substitution pattern.
Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts
| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Notes |
| -COOH | 10.0 - 13.0 | 170 - 185 | Broad singlet, solvent-dependent |
| -C(COOH)2- | - | 50 - 60 | Quaternary carbon |
| Ring -CH2- (alpha) | 2.2 - 2.6 | 30 - 40 | Adjacent to the quaternary carbon |
| Ring -CH2- (beta) | 1.4 - 1.8 | 25 - 35 | |
| Ring -CH2- (gamma, etc.) | 1.2 - 1.6 | 20 - 30 | Overlapping signals expected |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental composition of a compound. For 1,1-cyclododecanedicarboxylic acid (C14H24O4), HRMS would confirm its molecular formula by providing a highly accurate mass measurement.
Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. Characteristic fragmentation pathways for dicarboxylic acids often involve the loss of water (M-18), a carboxyl group (M-45), and subsequent losses of carbon monoxide and hydrocarbon fragments from the aliphatic ring. Electrospray ionization (ESI), particularly in negative ion mode, would be expected to show a prominent pseudomolecular ion [M-H]-, which would be valuable for confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments on the [M-H]- ion could provide further structural information through collision-induced dissociation, revealing characteristic losses.
Interactive Data Table: Expected HRMS Fragmentation Patterns
| Ion | Description | Expected m/z |
| [M]+• | Molecular Ion | 256.1675 |
| [M-H2O]+• | Loss of water | 238.1569 |
| [M-COOH]+ | Loss of a carboxyl group | 211.1703 |
| [M-H]- | Pseudomolecular ion (ESI) | 255.1596 |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net
The FT-IR spectrum of 1,1-cyclododecanedicarboxylic acid is expected to be dominated by the absorptions of the carboxylic acid groups. A very broad O-H stretching band, resulting from hydrogen bonding between the carboxylic acid dimers in the solid state, would be anticipated in the region of 2500-3300 cm-1. libretexts.orgorgchemboulder.com A strong and sharp absorption due to the C=O (carbonyl) stretch would typically appear around 1700-1725 cm-1. echemi.com The C-O stretching and O-H bending vibrations would also give rise to characteristic bands in the fingerprint region (below 1500 cm-1). orgchemboulder.com
Raman spectroscopy would provide complementary information. The C=O stretching vibration would also be observable in the Raman spectrum. The symmetric vibrations of the C-C bonds of the cyclododecane ring would likely give rise to distinct signals. Raman spectroscopy can be particularly useful for studying the solid-state structure and polymorphism.
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Expected FT-IR Frequency (cm-1) | Expected Raman Frequency (cm-1) | Intensity |
| O-H stretch (H-bonded) | 2500-3300 | Weak | Broad, Strong (IR) |
| C-H stretch | 2850-2950 | 2850-2950 | Strong |
| C=O stretch | 1700-1725 | 1700-1725 | Strong |
| C-O stretch / O-H bend | 1210-1440 | Variable | Medium-Strong |
Solid-State Structural Analysis by X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction for Crystal Packing and Conformation
A successful single-crystal X-ray diffraction study of 1,1-cyclododecanedicarboxylic acid would yield a wealth of structural information. It would reveal the precise conformation of the large cyclododecane ring, which can adopt various low-energy conformations. The analysis would also detail the hydrogen-bonding network formed by the carboxylic acid groups. It is highly probable that the molecules would form centrosymmetric dimers through hydrogen bonds between their carboxyl groups, a common structural motif for carboxylic acids. The crystal packing would show how these dimers are arranged in the crystal lattice.
Interactive Data Table: Hypothetical Crystallographic Parameters
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Triclinic |
| Space Group | Centrosymmetric (e.g., P21/c, P-1) |
| Unit Cell Dimensions | Dependent on crystal packing |
| Molecules per unit cell (Z) | 2, 4, or 8 |
| Key Interactions | Intermolecular hydrogen bonding (O-H···O) |
Powder X-ray Diffraction for Polymorphic Forms and Crystallinity
Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline samples. americanpharmaceuticalreview.com A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.netnih.gov This technique would be used to assess the crystallinity of a bulk sample of 1,1-cyclododecanedicarboxylic acid. Furthermore, PXRD is the primary method for identifying and distinguishing between different polymorphic forms of a compound, which are different crystal structures of the same molecule. Different polymorphs can exhibit different physical properties, and their characterization is crucial in materials science. The experimental powder pattern could also be compared to a pattern simulated from single-crystal X-ray diffraction data to confirm phase purity.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry offer powerful tools to investigate molecular properties that can be difficult or impossible to measure experimentally. For a molecule like Cyclododecaneacetic acid, 1-carboxy-, these methods could provide significant insights. The following sections describe the types of computational studies that would be relevant for this compound, though no specific data is currently available.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For Cyclododecaneacetic acid, 1-carboxy-, DFT calculations could be employed to determine a variety of electronic and energetic properties. These calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.
Table 1: Hypothetical DFT-Calculated Properties for Cyclododecaneacetic acid, 1-carboxy-
| Property | Predicted Value | Significance |
| HOMO Energy | --- | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | --- | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | --- | Indicates chemical reactivity and electronic stability. |
| Dipole Moment | --- | Provides insight into the molecule's polarity and intermolecular interactions. |
| Mulliken Atomic Charges | --- | Describes the partial charges on each atom, highlighting reactive sites. |
| Molecular Electrostatic Potential (MEP) | --- | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Note: The table above is illustrative of the data that would be generated from DFT calculations; no experimental or calculated values for Cyclododecaneacetic acid, 1-carboxy- are currently published.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The large and flexible cyclododecane ring in Cyclododecaneacetic acid, 1-carboxy- can adopt numerous conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are ideal for exploring this conformational landscape.
Molecular Mechanics (MM) would use classical force fields to rapidly calculate the energies of thousands of possible conformations, identifying the most stable (lowest energy) structures.
Molecular Dynamics (MD) simulations would model the movement of the molecule over time, providing insights into its dynamic behavior, flexibility, and how it might interact with other molecules or a solvent. This would be particularly useful for understanding how the two carboxylic acid groups might interact with each other or with their environment.
Quantum Chemical Calculations for Reaction Mechanism Prediction and Validation
Should Cyclododecaneacetic acid, 1-carboxy- be involved in chemical reactions, quantum chemical calculations (including DFT) would be invaluable for predicting and validating reaction mechanisms. These calculations can map out the entire potential energy surface of a reaction, identifying:
Transition States: The high-energy structures that connect reactants to products.
Activation Energies: The energy barriers that must be overcome for a reaction to occur.
Reaction Intermediates: Any transient species formed during the reaction.
This information would allow for a detailed, step-by-step understanding of how the molecule reacts, which is crucial for designing new syntheses or predicting degradation pathways.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling aims to correlate a molecule's structural or electronic features with its chemical reactivity. For a series of related dicarboxylic acids, SRR models could be developed using data from computational calculations. For Cyclododecaneacetic acid, 1-carboxy-, descriptors such as the HOMO-LUMO gap, atomic charges on the carboxylic acid groups, and steric parameters could be calculated and used to predict its reactivity relative to other similar compounds. However, without a body of research on this specific molecule and its analogues, no such models currently exist.
Architectural Contributions and Diverse Applications of Cyclododecaneacetic Acid, 1 Carboxy in Materials Science
Integration into Polymer Systems as a Monomer or Modifying Agent
The dual carboxylic acid functionality of Cyclododecaneacetic acid, 1-carboxy- makes it a versatile building block in polymer chemistry. It can be incorporated into polymer chains as a monomer to impart specific properties or used as an agent to modify and functionalize existing polymer systems.
Development of Polymeric Esters and Amides
Dicarboxylic acids are fundamental monomers for the synthesis of polyesters and polyamides through step-growth polycondensation reactions. longdom.orgmdpi.com This process typically involves the reaction of a dicarboxylic acid with a diol (for polyesters) or a diamine (for polyamides), eliminating a small molecule like water to form ester or amide linkages, respectively. jku.at
Cyclododecaneacetic acid, 1-carboxy- can serve as the dicarboxylic acid monomer in such polymerizations. researchgate.net The incorporation of its large, hydrophobic cyclododecane (B45066) ring into the polymer backbone is expected to significantly influence the material's properties. Compared to polymers made from linear aliphatic dicarboxylic acids like adipic acid, those derived from Cyclododecaneacetic acid, 1-carboxy- would likely exhibit:
Increased Thermal Stability: The rigid and bulky cyclic structure can restrict chain mobility, potentially leading to a higher glass transition temperature (Tg).
Modified Crystallinity: The non-linear, bulky nature of the monomer unit could disrupt chain packing, potentially leading to more amorphous materials with unique mechanical properties.
These characteristics make the resulting polyesters and polyamides candidates for applications requiring thermal resistance, moisture barrier properties, and tailored mechanical performance. nih.gov
Table 1: Comparison of Dicarboxylic Acid Monomers for Polymer Synthesis
| Property | Adipic Acid (Linear) | Terephthalic Acid (Aromatic) | Cyclododecaneacetic acid, 1-carboxy- (Alicyclic) |
|---|---|---|---|
| Structure | HOOC-(CH₂)₄-COOH | HOOC-C₆H₄-COOH | C₁₂H₂₂-C(COOH)₂ |
| Flexibility | High | Low (Rigid) | Moderate (Bulky) |
| Expected Polymer Property | Flexible, semi-crystalline | High strength, high melting point | Increased Tg, hydrophobic, potentially amorphous |
Cross-linking and Network Formation in Polymer Matrices
Polycarboxylic acids are effective cross-linking agents for polymers containing reactive groups such as hydroxyl (-OH) or amine (-NH₂) groups, found in materials like cellulose, chitosan, or certain synthetic polymers. researchgate.networktribe.com The cross-linking reaction involves the formation of stable ester or amide bonds between the carboxylic acid groups and the functional groups on the polymer chains. researchgate.net
With its two carboxylic acid groups, Cyclododecaneacetic acid, 1-carboxy- can bridge two separate polymer chains, creating a three-dimensional network structure. This process transforms a collection of individual polymer chains into a single, insoluble, and more robust material. The addition of such cross-links generally enhances the mechanical strength, thermal stability, and solvent resistance of the polymer. mdpi.com The cyclododecane moiety would act as a substantial, relatively flexible spacer between polymer chains, influencing the cross-link density and the resulting network's elasticity. This makes it a potential candidate for creating specialized hydrogels, elastomers, and durable coatings. worktribe.com
Functionalization of Polymer Surfaces for Tailored Properties
The surface properties of a material dictate its interaction with the external environment. Surface functionalization is a key strategy to modify these properties without altering the bulk characteristics of the material. nih.gov Carboxylic acid-containing molecules can be covalently attached to polymer surfaces to introduce new functionalities. researchgate.net
Cyclododecaneacetic acid, 1-carboxy- can be grafted onto surfaces that have been pre-activated with amine or hydroxyl groups. Common coupling chemistries, such as those using carbodiimides (EDC/NHS), can facilitate the formation of amide or ester bonds between the molecule and the surface. researchgate.net This modification would impart a dual character to the surface:
Hydrophobicity: The large, nonpolar cyclododecane ring would create a hydrophobic surface, which could be useful for applications requiring water repellency or controlled protein adsorption.
Reactive Sites: If only one of the two carboxyl groups reacts with the surface, the other remains free. This pendant carboxylic acid group provides a site for further chemical modification or can be used to control the surface charge by altering the pH.
This approach allows for the precise tailoring of surface wettability, adhesion, and biocompatibility for advanced applications in biomedical devices and specialized coatings. nih.gov
Role in Supramolecular Assembly and Self-Organizing Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The distinct structural features of Cyclododecaneacetic acid, 1-carboxy- make it an interesting candidate for designing self-organizing systems driven by hydrogen bonding and hydrophobic effects.
Hydrogen Bonding Motifs in Crystal Engineering
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. tandfonline.com The hydrogen bond is one of the most powerful and directional forces used to guide molecular assembly in crystals. nih.goviucr.org Carboxylic acids are well-known for their strong tendency to form highly predictable and stable hydrogen-bonded dimers. nsf.gov
It is expected that in the solid state, molecules of Cyclododecaneacetic acid, 1-carboxy- would associate via hydrogen bonds between their carboxylic acid groups. The most common and stable arrangement is the cyclic R²₂(8) homodimer synthon, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming an eight-membered ring. This robust interaction is a primary driver in the crystallization of nearly all carboxylic acids and dictates the local packing arrangement. researchgate.net The presence of the bulky cyclododecane group would then influence how these dimer units pack together to form the larger three-dimensional crystal lattice.
Table 2: Common Hydrogen-Bonding Motifs in Carboxylic Acids
| Motif Name | Description | Interacting Groups | Typical Energy (kcal/mol) |
|---|---|---|---|
| Carboxylic Acid Dimer | A cyclic motif where two acid groups form a pair of hydrogen bonds. | O-H···O | 6-8 per H-bond |
| Catemer Chain | A chain-like motif where acid groups of adjacent molecules bond head-to-tail. | O-H···O | 6-8 per H-bond |
| Acid-Pyridine Heterosynthon | A strong interaction between a carboxylic acid and a nitrogen-containing base. | O-H···N | ~7-9 |
Formation of Micellar and Vesicular Structures
Amphiphilic molecules, which possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts, can spontaneously self-assemble in aqueous solutions to form organized structures like micelles and vesicles. mdpi.com This process is driven by the hydrophobic effect, which minimizes the unfavorable contact between the nonpolar parts of the molecules and water. nih.gov
Cyclododecaneacetic acid, 1-carboxy-, particularly in its deprotonated (carboxylate) form at neutral or high pH, can be considered an amphiphilic molecule. It features a large hydrophobic cyclododecane group and two proximal hydrophilic carboxylate groups. This structure, with two charged groups attached to a single hydrophobic unit, resembles a gemini (B1671429) (or dimeric) surfactant.
Depending on factors like concentration, pH, and temperature, these molecules could self-assemble into various aggregates:
Micelles: These are typically spherical structures where the hydrophobic cyclododecane groups form a core, shielded from water by a shell of hydrophilic carboxylate heads. mdpi.com
Vesicles: These are hollow spheres composed of a bilayer membrane, similar to a cell membrane. nist.govresearchgate.net The bulky nature of the cyclododecane group could favor the formation of bilayers, where the hydrophobic groups align in the interior of the membrane and the polar carboxylate groups face the inner and outer aqueous environments. Such structures are capable of encapsulating water-soluble substances and are of interest for drug delivery systems. nih.gov
The transition between these different self-assembled structures can often be triggered by environmental stimuli, making them components for smart, responsive materials. nist.gov
Template-Directed Synthesis of Ordered Materials
The bifunctional nature of Cyclododecaneacetic acid, 1-carboxy-, featuring two carboxylic acid groups, positions it as a potential building block in the template-directed synthesis of ordered materials such as metal-organic frameworks (MOFs) and coordination polymers. The spatial arrangement and flexibility of the cyclododecane ring could influence the resulting framework's topology and pore dimensions. In such a role, the compound would act as an organic linker, coordinating to metal ions or clusters to form a crystalline, porous structure. The length and conformational flexibility of the cyclododecyl backbone would be a critical determinant of the network's architecture.
Precursor in the Synthesis of Advanced Organic Materials
The dual carboxylic acid functionalities of Cyclododecaneacetic acid, 1-carboxy- allow it to serve as a monomer or a key intermediate in the synthesis of various advanced organic materials through polymerization or derivatization reactions.
Development of Optoelectronic Materials
The direct application of Cyclododecaneacetic acid, 1-carboxy- in optoelectronic materials is not immediately apparent, as it lacks the necessary chromophoric or electronically conductive groups. However, it could be utilized as a flexible linker or a matrix component in the design of such materials. For instance, it could be used to connect photoactive or electroactive units, thereby influencing their solid-state packing and, consequently, their electronic properties. The insulating nature of the cyclododecane backbone could also be exploited to electronically isolate active components within a larger assembly.
Functionalization of Nanoparticles and Nanomaterials
Carboxylic acids are widely used to functionalize the surfaces of nanoparticles, enhancing their stability, solubility, and providing anchor points for further modification. nih.govcd-bioparticles.net Cyclododecaneacetic acid, 1-carboxy- could be employed to modify the surface of various nanoparticles (e.g., metal oxides, quantum dots). The two carboxylic acid groups could either bind to the nanoparticle surface, leaving the other available for subsequent reactions, or bridge between particles, inducing aggregation in a controlled manner. The bulky cyclododecane group would provide a sterically demanding organic layer on the nanoparticle surface, influencing interparticle interactions and the dispersibility of the nanomaterials in different solvents. imagionbiosystems.com
Table 1: Potential Interactions in Nanoparticle Functionalization
| Nanoparticle Type | Interaction with Carboxyl Groups | Potential Effect of Cyclododecane Ring |
|---|---|---|
| Metal Oxides (e.g., TiO₂, Fe₃O₄) | Covalent bond formation or strong chemisorption. | Provides a hydrophobic shell, improving dispersion in non-polar media. |
| Quantum Dots (e.g., CdSe) | Ligand exchange with native surface ligands. | Can influence photoluminescent properties by passivating surface states. |
Catalytic Applications and Design of Novel Catalytic Systems
The structure of Cyclododecaneacetic acid, 1-carboxy- lends itself to potential applications in catalysis, particularly as a ligand for metal catalysts or as a precursor to organocatalysts.
Organocatalyst or Ligand in Asymmetric Catalysis
While the parent compound is achiral, it can be derivatized to create chiral ligands for asymmetric catalysis. For instance, the carboxylic acid groups could be converted to amides using chiral amines. The resulting chiral dicarboxamide could then act as a ligand for a metal center, creating a chiral environment for asymmetric transformations. The conformational properties of the 12-membered ring could play a role in the stereochemical outcome of the catalyzed reaction. Furthermore, the dicarboxylic acid functionality is a common feature in certain types of organocatalysts, where it can participate in hydrogen bonding interactions to activate substrates. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Cyclododecaneacetic acid, 1-carboxy- |
| Titanium dioxide |
| Iron(II,III) oxide |
Support for Heterogeneous Catalysts
While no specific studies were found that utilize 1,1-Cyclododecanedicarboxylic acid as a direct support material, dicarboxylic acids, in general, can be explored as functional ligands for modifying the surface of existing support materials like silica (B1680970) or alumina. The two carboxylic acid groups of 1,1-Cyclododecanedicarboxylic acid could potentially chelate to metal centers on a surface, providing a robust anchoring point for catalytic nanoparticles. The long cyclododecane backbone could, in theory, create a specific microenvironment around the active site, potentially influencing the selectivity of a catalytic reaction.
Table 1: Potential Properties of 1,1-Cyclododecanedicarboxylic Acid as a Surface Modifier for Catalyst Supports
| Property | Potential Advantage in Catalyst Support Modification |
| Two Carboxylic Acid Groups | Strong chelation to metal oxides, providing stable anchoring of catalytic species. |
| Long Hydrocarbon Backbone | Creation of a hydrophobic microenvironment, potentially enhancing selectivity in certain reactions. |
| Defined Molecular Structure | Potential for creating uniform and well-defined active sites. |
Further research would be required to synthesize and characterize materials where 1,1-Cyclododecanedicarboxylic acid is used to modify catalyst supports and to evaluate their performance in catalytic applications.
Role in Reaction Medium Design (e.g., Ionic Liquids, Deep Eutectic Solvents)
The design of reaction media is a critical aspect of green chemistry, with a focus on developing environmentally benign and recyclable solvent systems. Ionic liquids (ILs) and deep eutectic solvents (DESs) are two classes of advanced solvents that have garnered significant attention.
Ionic Liquids:
Ionic liquids are salts with melting points below 100 °C, composed of a large organic cation and an organic or inorganic anion. The properties of an ionic liquid can be tuned by modifying the structure of its constituent ions. Carboxylate anions are commonly used in the synthesis of ILs. Theoretically, the dianion of 1,1-Cyclododecanedicarboxylic acid could be paired with a suitable organic cation to form a novel ionic liquid. The bulky and flexible cyclododecane ring would likely influence the physical properties of the resulting IL, such as its viscosity, melting point, and solubility characteristics. However, no instances of such an ionic liquid have been reported in the scientific literature.
Deep Eutectic Solvents:
Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD). Dicarboxylic acids are a well-established class of HBDs used in the formation of DESs. The interaction between the HBA and HBD results in a significant depression of the freezing point of the mixture compared to the individual components.
While numerous dicarboxylic acids have been employed to form DESs, there are no specific reports on the use of 1,1-Cyclododecanedicarboxylic acid for this purpose. If it were to be used, the two carboxylic acid groups would act as hydrogen bond donors. The large, non-polar cyclododecane moiety would likely impart a high degree of hydrophobicity to the resulting DES, which could be advantageous for specific applications, such as the extraction of non-polar compounds or as a medium for reactions involving hydrophobic substrates.
Table 2: Hypothetical Properties of a Deep Eutectic Solvent Formed with 1,1-Cyclododecanedicarboxylic Acid
| Component | Role | Potential Influence on DES Properties |
| Choline Chloride (example) | Hydrogen Bond Acceptor | Provides the cationic component and contributes to the charge density of the solvent. |
| 1,1-Cyclododecanedicarboxylic Acid | Hydrogen Bond Donor | The two carboxylic acid groups would form strong hydrogen bonds. The cyclododecane ring would likely increase the viscosity and hydrophobicity of the DES. |
Future Research Directions and Interdisciplinary Prospects for Cyclododecaneacetic Acid, 1 Carboxy
Exploration of Bio-Inspired Synthesis and Biomimetic Transformations
The conventional chemical synthesis of long-chain dicarboxylic acids often involves harsh reaction conditions and the use of hazardous reagents. nih.gov In a shift towards more environmentally benign processes, researchers are turning to nature for inspiration. Bio-inspired synthesis and biomimetic transformations offer promising alternatives, leveraging the efficiency and selectivity of biological systems.
One of the most promising avenues is the use of enzymatic catalysis. Enzymes such as carboxylic acid reductases (CARs) have demonstrated the ability to selectively reduce a wide array of carboxylic acids to their corresponding aldehydes, a transformation that is challenging to achieve with traditional chemical methods. rsc.org Future research could focus on discovering or engineering CARs that are specific for Cyclododecaneacetic acid, 1-carboxy-, enabling its conversion into valuable aldehyde derivatives under mild conditions. rsc.orgproquest.com The development of whole-cell biocatalytic cascades could further streamline the synthesis process, potentially from renewable feedstocks. proquest.com
Moreover, chemoenzymatic strategies, which combine the advantages of both chemical and enzymatic transformations, are gaining traction for the synthesis of complex macrocyclic molecules. nih.gov Thioesterase (TE) domains, for instance, are known to catalyze late-stage macrocyclizations in the biosynthesis of natural products. nih.gov Investigating the utility of such enzymes for the synthesis of macrocyclic derivatives of Cyclododecaneacetic acid, 1-carboxy- could open up new classes of compounds with unique properties.
The table below outlines potential enzymatic approaches for the synthesis and modification of Cyclododecaneacetic acid, 1-carboxy-.
| Enzyme Class | Potential Application | Expected Advantages |
| Carboxylic Acid Reductases (CARs) | Selective reduction of one or both carboxyl groups to aldehydes. | High selectivity, mild reaction conditions, avoidance of over-reduction to alcohols. |
| Thioesterases (TEs) | Catalysis of macrocyclization reactions to form novel macrocyclic derivatives. | High regioselectivity and chemoselectivity in ring formation. |
| Lipases | Esterification and transesterification reactions to produce a variety of ester derivatives. | Broad substrate scope, high stability, and potential for use in organic solvents. |
| Cytochrome P450 Monooxygenases | Regioselective hydroxylation of the cyclododecane (B45066) ring to introduce new functional groups. | High specificity in C-H activation, enabling targeted functionalization. |
Development of Smart Materials Incorporating Cyclododecaneacetic Acid, 1-Carboxy- Derivatives
The unique molecular architecture of Cyclododecaneacetic acid, 1-carboxy-, with its long aliphatic ring and two carboxylic acid functionalities, makes it an attractive building block for the creation of smart materials. These are materials designed to respond to external stimuli such as heat, light, or pH.
A particularly promising application is in the development of self-healing polymers. These materials have the intrinsic ability to repair damage, thereby extending their lifespan and improving their reliability. mdpi.comrsc.org The long, flexible cyclododecane backbone could impart elasticity to a polymer network, while the carboxylic acid groups can be used to form reversible crosslinks through hydrogen bonding or dynamic covalent bonds. researchgate.net Upon damage, these reversible bonds can reform, leading to the restoration of the material's integrity. Research in this area could focus on synthesizing polymers where derivatives of Cyclododecaneacetic acid, 1-carboxy- are incorporated as crosslinking agents or as part of the main polymer chain.
Furthermore, derivatives of this dicarboxylic acid could be utilized in the creation of responsive drug delivery systems. nih.gov For instance, polymers containing this compound could be designed to be stable at physiological pH but to degrade and release a therapeutic agent in the slightly more acidic environment of a tumor. The hydrophobic nature of the cyclododecane ring could also be exploited for the encapsulation of poorly water-soluble drugs.
The following table summarizes potential smart material applications for derivatives of Cyclododecaneacetic acid, 1-carboxy-.
| Smart Material Application | Role of Cyclododecaneacetic Acid, 1-Carboxy- Derivative | Potential Stimuli for Response |
| Self-Healing Polymers | As a monomer or crosslinking agent to introduce reversible bonds and flexibility into the network. | Mechanical damage, heat |
| Responsive Drug Delivery Systems | As a component of a biodegradable polymer matrix for encapsulation and controlled release. | pH, enzymes |
| Shape Memory Polymers | To form the "switching" domains that respond to temperature changes. | Temperature |
| Smart Coatings | To create coatings with tunable surface properties, such as wettability or adhesion. | Light, pH |
Integration with Machine Learning and Artificial Intelligence for Accelerated Material Discovery
Secondly, generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used for the de novo design of molecules. acs.org These models can learn the underlying principles of chemical structure and bonding from large databases and then generate novel molecular structures, based on Cyclododecaneacetic acid, 1-carboxy-, that are optimized for a particular target property. semanticscholar.org This "inverse design" approach has the potential to dramatically shorten the timeline for the discovery of new materials. mdpi.com
| AI/ML Application Area | Specific Task for Cyclododecaneacetic Acid, 1-Carboxy- | Potential Impact |
| Predictive Modeling (Quantitative Structure-Property Relationship - QSPR) | Predict physical and chemical properties (e.g., melting point, solubility, polymer glass transition temperature) of new derivatives. | Prioritize synthesis of the most promising candidates, reducing experimental costs and time. networkscience.ai |
| Generative Molecular Design | Generate novel molecular structures based on the cyclododecane scaffold with optimized properties for specific applications. | Discover unconventional and high-performing materials that might not be conceived through traditional methods. acs.org |
| Reaction Prediction and Synthesis Planning | Predict the outcomes of chemical reactions and devise optimal synthetic routes to target derivatives. | Improve the efficiency and success rate of chemical synthesis. |
| High-Throughput Virtual Screening | Screen large virtual libraries of derivatives for potential activity in applications like drug delivery or materials science. | Identify lead compounds for further investigation more rapidly. |
Sustainable Synthesis and Circular Economy Principles in Chemical Production
The chemical industry is increasingly moving towards more sustainable practices, driven by both environmental concerns and economic incentives. nih.govacs.org For Cyclododecaneacetic acid, 1-carboxy-, this translates to a focus on green synthesis routes and the integration of circular economy principles into its production and end-of-life management.
Sustainable synthesis strategies aim to reduce the environmental impact of chemical production by minimizing waste, using renewable feedstocks, and employing energy-efficient processes. tum.de As discussed in the section on bio-inspired synthesis, biocatalysis offers a promising pathway to greener production of dicarboxylic acids. researchgate.net Metabolic engineering of microorganisms to produce Cyclododecaneacetic acid, 1-carboxy- or its precursors from renewable resources like plant oils is another exciting avenue of research. researchgate.net
The principles of a circular economy, which aim to eliminate waste and keep materials in use for as long as possible, are also highly relevant. acs.org Derivatives of Cyclododecaneacetic acid, 1-carboxy- can be used to produce polymers with enhanced recyclability. For example, incorporating this monomer into polyamides or polyesters could potentially lead to materials that can be chemically depolymerized back to their constituent monomers, which can then be purified and used to produce new polymers in a closed-loop system. acs.org This approach is already being explored for other nylons, such as Nylon 6. borderless.netellenmacarthurfoundation.org
Future research will likely focus on developing robust and economically viable recycling processes for polymers derived from Cyclododecaneacetic acid, 1-carboxy-. This will involve not only the development of efficient depolymerization techniques but also the design of materials that are inherently "designed for recycling."
| Sustainability Aspect | Research Focus for Cyclododecaneacetic Acid, 1-Carboxy- | Desired Outcome |
| Sustainable Synthesis | Development of biocatalytic and fermentation-based production routes from renewable feedstocks. researchgate.net | Reduction in reliance on fossil fuels, lower energy consumption, and minimization of hazardous waste. |
| Green Chemistry | Utilization of environmentally benign solvents and reagents in synthesis and processing. | Improved safety profile of the manufacturing process and reduced environmental pollution. |
| Circular Economy | Design of polymers and materials that can be efficiently recycled, either mechanically or chemically, back to their monomeric components. acs.orgacs.org | Creation of a closed-loop system where waste is minimized, and the value of the material is retained through multiple life cycles. borderless.netellenmacarthurfoundation.org |
| Lifecycle Assessment | Comprehensive analysis of the environmental impact of Cyclododecaneacetic acid, 1-carboxy- and its derivatives from production to end-of-life. | Identification of hotspots in the lifecycle and guidance for further improvements in sustainability. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
